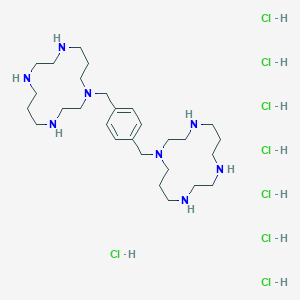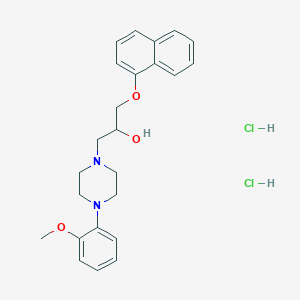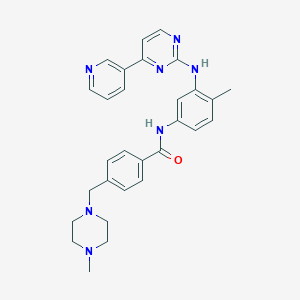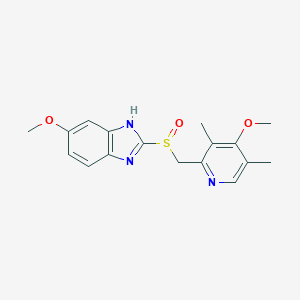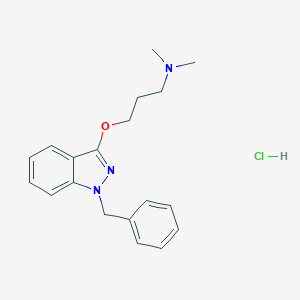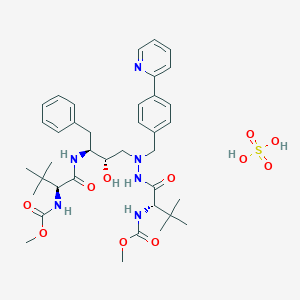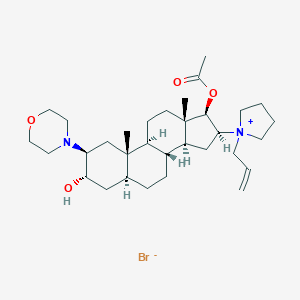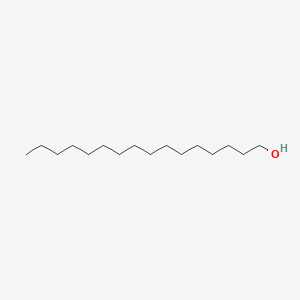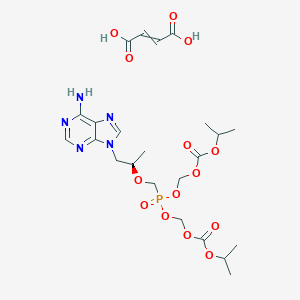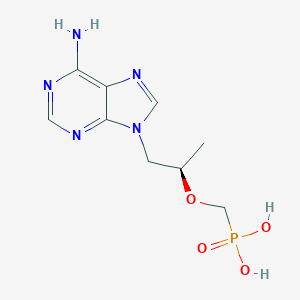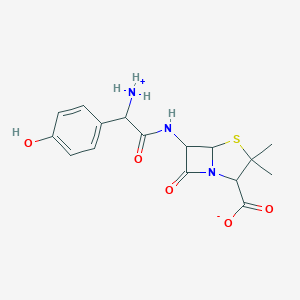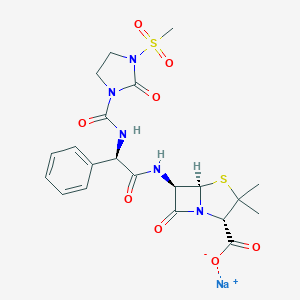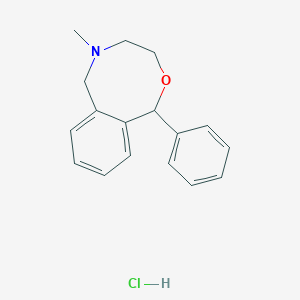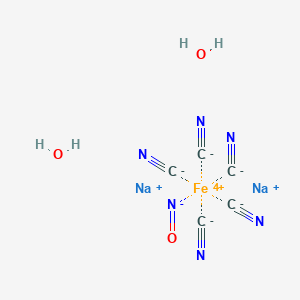
Sodium nitroprusside
Descripción general
Descripción
Sodium nitroprusside, with a long history of clinical use primarily as a potent vasodilator, has played a significant role in acute care settings for the management of conditions like hypertensive crises and heart failure. Its mechanism involves the release of nitric oxide upon administration, leading to rapid vasodilation and consequent blood pressure reduction. Despite the emergence of newer agents with potentially more favorable side-effect profiles, sodium nitroprusside's unique effectiveness as a rapidly titratable agent ensures its continued clinical relevance. Research underscores the necessity for further investigation into its broader applications and the development of effective antidotes for cyanide toxicity, a serious adverse effect associated with its use (Hottinger et al., 2014).
Synthesis Analysis
The synthesis of sodium nitroprusside and related compounds often involves complex reactions that aim to incorporate a nitroxyl radical within the molecular structure. These processes are crucial for the pharmacological properties of the resulting compounds. Nitroxyl radicals, introduced into various classes of natural compounds, have shown to either enhance biological activity or modify it, alongside potential decreases in toxicity or increases in selective cytotoxicity. This synthesis approach underpins the development of pharmacological agents that leverage the unique properties of nitroxyl radicals for therapeutic benefit (Grigor’ev et al., 2014).
Molecular Structure Analysis
The molecular structure of sodium nitroprusside allows for its unique function and reactivity. Incorporating nitroxyl radicals into molecular frameworks is a strategy employed to modify or enhance the biological activity of the compound. This aspect of molecular design is critical in medicinal chemistry, where the goal is to achieve specific pharmacological targets with minimal toxicity. The structure-function relationship in sodium nitroprusside and its derivatives is a key area of research, aiming to optimize therapeutic outcomes while mitigating adverse effects (Grigor’ev et al., 2014).
Chemical Reactions and Properties
The reactivity of sodium nitroprusside, particularly its ability to release nitric oxide, is central to its pharmacological action. This reaction not only mediates its vasodilatory effects but also implicates potential toxicity through the release of cyanide ions. Understanding the chemical properties and reactions of sodium nitroprusside is crucial for safely harnessing its therapeutic benefits while minimizing risks. Research into developing antidotes for cyanide toxicity highlights the importance of this knowledge in clinical practice (Hottinger et al., 2014).
Physical Properties Analysis
The physical properties of sodium nitroprusside, such as its solubility and stability, play a significant role in its clinical application, especially regarding its administration and dosage forms. These properties are essential for ensuring that the drug's administration is both effective and safe, with rapid onset of action being particularly valuable in emergency settings where immediate blood pressure reduction is required.
Chemical Properties Analysis
Sodium nitroprusside's chemical properties, including its reactivity and interaction with physiological substrates, underscore its mechanism of action as a vasodilator. The drug's ability to release nitric oxide in a controlled manner is fundamental to its therapeutic effects. However, the concurrent release of cyanide ions presents a risk of toxicity, making the understanding of its chemical behavior crucial for safe use. Research into sodium nitroprusside's chemical properties continues to focus on enhancing its therapeutic efficacy while reducing potential risks (Hottinger et al., 2014).
Aplicaciones Científicas De Investigación
-
Plant Physiology and Growth Regulation
- SNP, a nitric oxide (NO) donor, has a variety of impacts on plant physiology . It influences seed germination, root growth, flowering duration, fruit development, and resistance to biotic and abiotic challenges .
- SNP interacts with phytohormones under normal and stress conditions . It affects important signaling pathways, including calcium-dependent signaling and MAPK cascades .
- The results show that different plant species and genotypes react to SNP treatment differently depending on the context . SNP’s potential to improve stress tolerance, pest control, and crop output has been emphasized .
-
Herbicide Tolerance in Plants
- SNP has been used to ameliorate Glyphosate (GLY) phytotoxicity in tomato plants .
- A study was designed to evaluate the potential of NO, provided as 200 µM SNP, to ameliorate GLY (10 mg kg −1 soil) phytotoxicity in tomato plants .
- The co-application of NO partially prevented the symptoms of GLY exposure, improving plant growth . It helped to keep ROS and LP under control . Overall, data point towards the benefits of NO against GLY in tomato plants by reducing the oxidative damage and stimulating detoxification pathways .
-
Bacterial Disease Control in Plants
- SNP may serve as a promising agent for controlling bacterial diseases .
- At the later stages of bacterial infection development, SNP affects lipid peroxidation and the plant proline and chlorophyll contents .
- The results suggest that SNP acts as a stimulator of specific resistance responses in tomato cultivars .
-
Plant Developmental Processes
- SNP plays a pivotal role in plant developmental processes, including seed germination, plant development, photosynthesis, stomatal movement, recovery of cell membrane etc .
- SNP is demonstrated as one of the important components of plant responses to abiotic and biotic stresses .
- The results show that SNP has a variety of roles in controlling different physiological processes, becoming a key figure in plant biology .
-
Salinity Tolerance in Soybean
- SNP, an external nitric oxide (NO) donor, has been found effective to impart salinity tolerance to soybean .
- A study evaluated the role of SNP in improving morphological, physiological and biochemical attributes of soybean under salinity stress .
- The SNP application ameliorated the negative effects of salinity stress to a significant extent by regulating antioxidant mechanism . Root and shoot length, fresh and dry weight, chlorophyll contents, activities of various antioxidant enzymes, i.e., catalase (CAT), superoxide dismutase (SOD), peroxidase (POD) and ascorbate peroxidase (APX) were improved with SNP application under salinity stress compared to control treatment .
- The results revealed pivotal functions of SNP in salinity tolerance of soybean, including cell wall repair, sequestration of sodium ion in the vacuole and maintenance of normal chloroplasts with no swelling of thylakoids .
-
Drug Absorption Enhancement
- SNP could potentially be used as an absorption enhancement reagent for lipophilic drugs administered via both the intestine and also various mucosal routes covered by mucosal layer, such as the nasal, ocular, and lung epithelia .
- This finding suggests that SNP could improve the absorption of certain drugs, potentially enhancing their effectiveness .
-
Vasodilation and Hypertension Treatment
- SNP is a direct acting vasodilator used to treat hypertension .
- It is used to induce controlled hypotension to reduce postoperative bleeding, and to manage acute heart failure .
- The mechanism of action involves the release of nitric oxide (NO), which activates guanylate cyclase, leading to increased cyclic guanosine monophosphate (cGMP) levels in smooth muscle and blood vessels. This results in vasodilation and a reduction in blood pressure .
-
Enhancement of Drug Absorption
- SNP could potentially be used as an absorption enhancement reagent for lipophilic drugs .
- This application could be beneficial for drugs administered via both the intestine and various mucosal routes covered by the mucosal layer, such as the nasal, ocular, and lung epithelia .
- The mechanism involves the interaction of SNP with the mucosal layer, potentially enhancing the absorption of certain drugs and improving their effectiveness .
Safety And Hazards
Sodium nitroprusside may cause irritation, redness, pain, and tearing if it comes into contact with the eyes . It may also cause irritation and redness if it comes into contact with the skin . If ingested, it should be diluted immediately with water or milk, and vomiting should be induced . The toxicity of nitroprusside is related to its potent antihypertensive effects and the accumulation of toxic metabolites (cyanide, thiocyanate, and methemoglobin) .
Propiedades
IUPAC Name |
disodium;iron(4+);nitroxyl anion;pentacyanide;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5CN.Fe.NO.2Na.2H2O/c5*1-2;;1-2;;;;/h;;;;;;;;;2*1H2/q5*-1;+4;-1;2*+1;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKMNJXYOFSTBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[N-]=O.O.O.[Na+].[Na+].[Fe+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FeN6Na2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041126 | |
| Record name | Sodium nitroprusside dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Transparent ruby-red solid with almost no odor; [Merck Index] Hygroscopic solid; [Sigma-Aldrich MSDS] | |
| Record name | Sodium nitroprusside dihydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17619 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Sodium nitroprusside | |
CAS RN |
13755-38-9 | |
| Record name | Sodium nitroprusside dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



